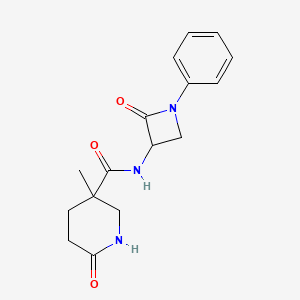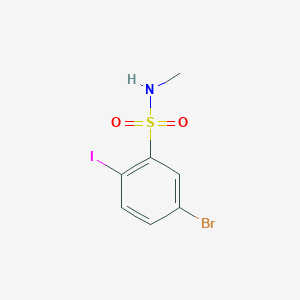![molecular formula C14H14N2O4 B2703424 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline CAS No. 1970100-27-6](/img/structure/B2703424.png)
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline” is an organic compound containing a methoxyphenyl group, an aniline group, and a nitro group. These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the methoxy, nitro, and aniline groups would likely influence its overall structure and properties .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The nitro group could undergo reduction reactions, the aniline group could participate in various organic reactions, and the methoxy group could be involved in ether cleavage reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the methoxy group could influence its solubility .
Wissenschaftliche Forschungsanwendungen
Oxidation and Structural Analysis
Gebhardt et al. (2008) describe the selective oxidation of substituted anilines to yield azoxyarenes, including 4-alkoxyanilines like 4-methoxy-N-(4-nitrophenyl)aniline. This compound's structure was elucidated through X-ray crystal structure analysis, highlighting the reaction pathways of aniline oxidation (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).
Electrochromic Materials
Li et al. (2017) synthesized novel electrochromic materials, including a derivative similar to 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline. These materials exhibit optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).
Fluorescence Quenching Mechanisms
Studies by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives by anilines provide insights into the chemical behavior under certain conditions. These studies are relevant for understanding the properties of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline in fluorescence-based applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMLGVMOIFNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

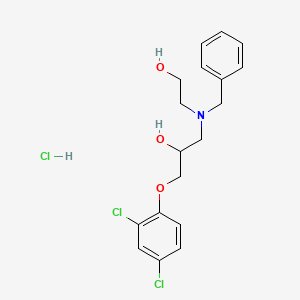
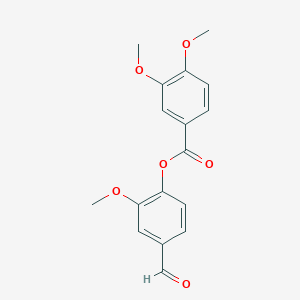
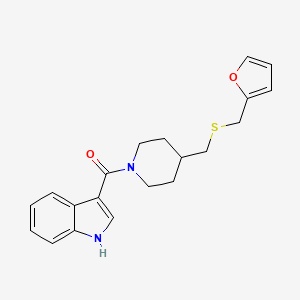
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
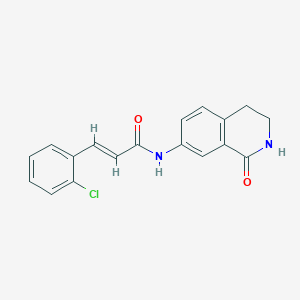


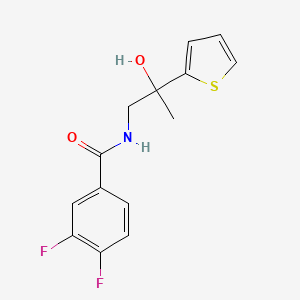
![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)


